molecular formula C17H24F6N2O2 B3826932 N~1~,N~5~-dicyclohexyl-2,2,3,3,4,4-hexafluoropentanediamide

N~1~,N~5~-dicyclohexyl-2,2,3,3,4,4-hexafluoropentanediamide

Cat. No.: B3826932
M. Wt: 402.4 g/mol
InChI Key: MNWUMYCIHLUENF-UHFFFAOYSA-N
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Description

N~1~,N~5~-dicyclohexyl-2,2,3,3,4,4-hexafluoropentanediamide: is a chemical compound with the molecular formula C~17~H~24~F~6~N~2~O~2 and a molecular weight of 402.383 g/mol . This compound is known for its unique structure, which includes six fluorine atoms and two cyclohexyl groups attached to a pentanediamide backbone. It is often used in early discovery research due to its rare and unique properties .

Preparation Methods

The synthesis of N1,N~5~-dicyclohexyl-2,2,3,3,4,4-hexafluoropentanediamide typically involves the reaction of hexafluoropentanediamide with cyclohexylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified using column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

N~1~,N~5~-dicyclohexyl-2,2,3,3,4,4-hexafluoropentanediamide undergoes various chemical reactions, including:

Scientific Research Applications

N~1~,N~5~-dicyclohexyl-2,2,3,3,4,4-hexafluoropentanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N~5~-dicyclohexyl-2,2,3,3,4,4-hexafluoropentanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by binding to receptor sites, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

N~1~,N~5~-dicyclohexyl-2,2,3,3,4,4-hexafluoropentanediamide is unique due to its high fluorine content and cyclohexyl groups. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and applications.

Properties

IUPAC Name

N,N'-dicyclohexyl-2,2,3,3,4,4-hexafluoropentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F6N2O2/c18-15(19,13(26)24-11-7-3-1-4-8-11)17(22,23)16(20,21)14(27)25-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWUMYCIHLUENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(C(C(C(=O)NC2CCCCC2)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~,N~5~-dicyclohexyl-2,2,3,3,4,4-hexafluoropentanediamide
Reactant of Route 2
N~1~,N~5~-dicyclohexyl-2,2,3,3,4,4-hexafluoropentanediamide
Reactant of Route 3
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N~1~,N~5~-dicyclohexyl-2,2,3,3,4,4-hexafluoropentanediamide
Reactant of Route 4
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N~1~,N~5~-dicyclohexyl-2,2,3,3,4,4-hexafluoropentanediamide
Reactant of Route 5
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N~1~,N~5~-dicyclohexyl-2,2,3,3,4,4-hexafluoropentanediamide
Reactant of Route 6
Reactant of Route 6
N~1~,N~5~-dicyclohexyl-2,2,3,3,4,4-hexafluoropentanediamide

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